3-(Hex-5-EN-1-YL)thiophene
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Overview
Description
3-(Hex-5-EN-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing one sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-5-EN-1-YL)thiophene can be achieved through various methods. One common approach involves the cyclization of functionalized alkynes. For instance, the Pd-catalyzed reaction of (Z)-1-bromo-1-en-3-ynes with triisopropylsilanethiol, followed by cyclization, can yield thiophene derivatives . Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic processes and continuous flow reactors can enhance the yield and purity of the desired compounds. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(Hex-5-EN-1-YL)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Hex-5-EN-1-YL)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Some thiophene-based compounds are used in pharmaceuticals for their therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(Hex-5-EN-1-YL)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-(Hex-5-EN-1-YL)thiophene is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
CAS No. |
160391-41-3 |
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Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
3-hex-5-enylthiophene |
InChI |
InChI=1S/C10H14S/c1-2-3-4-5-6-10-7-8-11-9-10/h2,7-9H,1,3-6H2 |
InChI Key |
MUJPNKHIFJJEES-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1=CSC=C1 |
Origin of Product |
United States |
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